(2-aminophenyl)(phenyl)methanone IUPAC name and synonyms
(2-aminophenyl)(phenyl)methanone IUPAC name and synonyms
An In-depth Technical Guide to (2-aminophenyl)(phenyl)methanone
Introduction
(2-aminophenyl)(phenyl)methanone, also widely known as 2-aminobenzophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a benzoyl group attached to an aniline moiety, provides a versatile scaffold for the construction of numerous heterocyclic systems and other complex molecules.[3] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and its role in significant chemical transformations.
IUPAC Name and Synonyms
The systematic name for this compound as per IUPAC nomenclature is (2-aminophenyl)(phenyl)methanone .[4] It is also recognized by a variety of other names and identifiers in commercial and academic literature.
Common Synonyms:
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2-Aminobenzophenone[4]
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2-Benzoylaniline
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o-Aminobenzophenone
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(2-Aminophenyl) phenyl ketone
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2-Benzoylbenzenamine
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o-Aminophenyl phenyl ketone
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Methanone, (2-aminophenyl)phenyl-
Physicochemical and Quantitative Data
A summary of the key physical and chemical properties of (2-aminophenyl)(phenyl)methanone is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| CAS Number | 2835-77-0 | |
| EC Number | 220-613-9 | |
| Melting Point | 103-107 °C | |
| Appearance | Yellow crystalline solid | |
| InChI Key | MAOBFOXLCJIFLV-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |
Key Experimental Protocols
The synthesis of (2-aminophenyl)(phenyl)methanone and its derivatives can be achieved through various methods. Below are detailed protocols for some of the common synthetic routes.
Palladium-Catalyzed Addition of Sodium Arylsulfinates to 2-Aminobenzonitriles
This method provides a route to o-aminobenzophenones through a palladium-catalyzed reaction.
Reaction Conditions:
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Starting Materials: 2-aminobenzonitrile (0.3 mmol), sodium benzenesulfinate (0.6 mmol)
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Catalyst System: Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (bpy) (20 mol%)
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Reagent: p-Nitrobenzenesulfonic acid (p-NBSA) (3 mmol)
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Solvent: A mixture of THF (2 mL) and H₂O (1 mL)
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Temperature: 80 °C
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Reaction Time: 48 hours
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Atmosphere: N₂
Procedure: The reaction mixture is purified by flash column chromatography using a hexane/ethyl acetate eluent system to yield the desired 2-aminobenzophenone product.
Synthesis via Aryne-Based Molecular Rearrangement and Addition-Elimination
This protocol involves a two-step process starting from acyl hydrazides.
Step 1: Formation of Protected 2-Aminobenzophenone
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Starting Materials: 2-hydrazobenzophenone (0.50 mmol, 1 equiv), diethyl bromomalonate (1.25 mmol, 2.50 equiv)
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Base: NaH (1.25 mmol, 2.5 equiv)
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Solvent: Tetrahydrofuran (THF) (3 mL)
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Temperature: 20 °C
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Reaction Time: 4 hours
Procedure: To a solution of 2-hydrazobenzophenone in THF, NaH is added. Diethyl bromomalonate is then added dropwise, and the reaction is stirred for 4 hours at 20 °C.
Step 2: Deprotection
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Reagent: Lewis acid
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Yield: >85%
Procedure: The protected 2-aminobenzophenone is treated with a Lewis acid to remove the carbamate group, affording the final 2-aminobenzophenone in high yield.
Friedel-Crafts Acylation
A traditional method for synthesizing 2-aminobenzophenone derivatives involves the Friedel-Crafts acylation.
Example: Acylation of para-chloroaniline
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Starting Materials: para-chloroaniline, 2-, 3-, or 4-chloro- or fluorobenzoyl chloride
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Reaction Type: Solid-state Friedel-Crafts reaction
Procedure: The acylation of para-chloroaniline with various substituted benzoyl chlorides is carried out in the solid state. The resulting 2-aminobenzophenone derivatives are then characterized by various spectroscopic methods.
Applications in Synthesis
(2-aminophenyl)(phenyl)methanone is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzodiazepines, which have significant pharmacological applications. For instance, it is a key starting material in the synthesis of Phenazepam, a benzodiazepine drug.
Caption: Synthetic pathway to Phenazepam from (2-aminophenyl)(phenyl)methanone.
Biological Significance
Derivatives of 2-aminobenzophenone have been investigated for a range of biological activities. Studies have shown that some of these compounds exhibit potential as anticancer agents. The presence and position of substituents, such as a chlorine atom on the second aromatic ring, can influence the biological activity of the molecule. Furthermore, 2-aminobenzophenone has been shown to modulate GABA receptor-mediated currents, which is relevant to its role as a precursor to neurologically active compounds like benzodiazepines.
References
- 1. 2-Amino Benzophenone [anshulchemicals.com]
- 2. 2-Aminobenzophenone | 2835-77-0 [chemicalbook.com]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]
